8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one
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Overview
Description
8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one is a bicyclic compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of 8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This method often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the double Michael addition of carbon nucleophiles to cyclic dienones, which proceeds with good control of the stereochemistry of the bridged centers . Industrial production methods typically involve the use of preparative HPLC to separate isomers, followed by reduction and methylation steps .
Chemical Reactions Analysis
8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ammonia, primary amines, and SmI2 . Major products formed from these reactions include different derivatives of the bicyclic scaffold, such as 8-disubstituted bicyclo[3.2.1]octane-3-ones .
Scientific Research Applications
8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one has significant potential in scientific research, particularly in the fields of drug discovery and synthetic chemistry. Its unique structure makes it a valuable intermediate in the total synthesis of various target molecules . Additionally, it has been studied for its antimicrobial properties and potential use in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. As a member of the tropane alkaloid family, it is likely to interact with neurotransmitter receptors and enzymes, influencing various biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one can be compared with other similar compounds, such as 8-methyl-8-aza-bicyclo[3.2.1]octan-3-one and 2-azabicyclo[3.2.1]octane These compounds share a similar bicyclic structure but differ in their substituents and specific chemical properties The unique acetyl group in 8-Acetyl-8-aza-bicyclo[32
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(1S,5R)-8-acetyl-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C9H13NO2/c1-6(11)10-7-2-3-8(10)5-9(12)4-7/h7-8H,2-5H2,1H3/t7-,8+ |
InChI Key |
RKTPOXAAOHCGDQ-OCAPTIKFSA-N |
Isomeric SMILES |
CC(=O)N1[C@@H]2CC[C@H]1CC(=O)C2 |
Canonical SMILES |
CC(=O)N1C2CCC1CC(=O)C2 |
Origin of Product |
United States |
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